
2-Ketoglutaric acid, disodium salt dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a key intermediate in the Krebs cycle, which is crucial for cellular respiration in most living organisms . It plays a significant role in various biochemical processes, including amino acid metabolism and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ketoglutaric acid, disodium salt dihydrate can be synthesized through the reaction of succinic acid with hydrogen peroxide, followed by neutralization with sodium hydroxide . The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ketoglutaric acid, disodium salt dihydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form succinate and carbon dioxide.
Reduction: It can be reduced to form hydroxyglutarate.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include succinate, hydroxyglutarate, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Ketoglutaric acid, disodium salt dihydrate has a wide range of scientific research applications, including:
Wirkmechanismus
2-Ketoglutaric acid, disodium salt dihydrate exerts its effects through various biochemical pathways. It acts as a substrate for enzymes involved in the Krebs cycle, facilitating the production of energy in the form of ATP . It also participates in the regulation of gene expression by acting as a cofactor for dioxygenases and hydroxylases, which remove methyl groups from histones, thereby altering gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-oxoglutarate dibasic hydrate
- 2-Oxopentanedioic acid disodium salt hydrate
Comparison
Compared to similar compounds, 2-Ketoglutaric acid, disodium salt dihydrate is unique in its role as a key intermediate in the Krebs cycle and its wide range of applications in scientific research. Its ability to participate in various biochemical reactions and its involvement in energy production and gene regulation make it a valuable compound in both basic and applied sciences .
Eigenschaften
IUPAC Name |
disodium;2-oxopentanedioate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.2Na.2H2O/c6-3(5(9)10)1-2-4(7)8;;;;/h1-2H2,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSWOFWCOAQLHZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Na2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

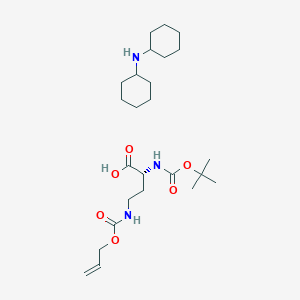
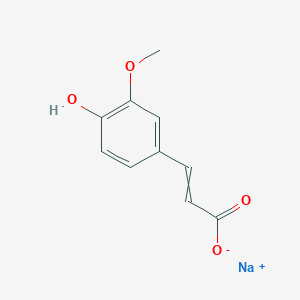


![3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B7888813.png)

![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid](/img/structure/B7888836.png)
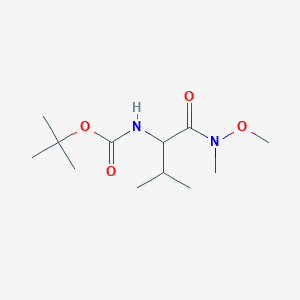


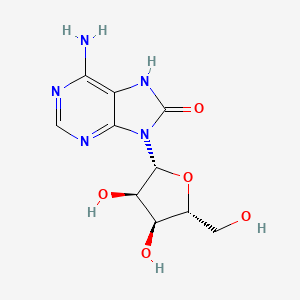
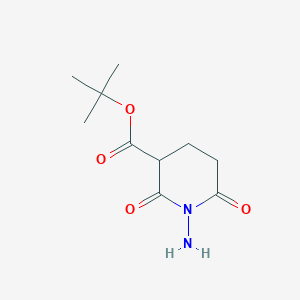
![6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine](/img/structure/B7888886.png)
